molecular formula C20H19NO4S2 B2677145 (Z)-2-thioxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 444195-67-9

(Z)-2-thioxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B2677145
CAS No.: 444195-67-9
M. Wt: 401.5
InChI Key: QGYFTVZNZVORIT-BOPFTXTBSA-N
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Description

(Z)-2-thioxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO4S2 and its molecular weight is 401.5. The purity is usually 95%.
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Biological Activity

(Z)-2-thioxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This compound is characterized by its thiazolidine ring structure, which is known to exhibit significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H17NOS2\text{C}_{16}\text{H}_{17}\text{NOS}_2

Anticancer Activity

Thiazolidin-4-one derivatives are increasingly recognized for their potential as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted that certain thiazolidinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells .

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

Compound NameCell LineIC50 Value (µM)Mechanism of Action
This compoundHT2925Apoptosis induction
2-(Chlorophenyl-imino)thiazolidin-4-oneH46030Cell cycle arrest
2-Arylamino thiazolidin-4-oneMCF715Inhibition of proliferation

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have been extensively studied. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic ring enhances their antibacterial efficacy. For example, the compound's activity against Escherichia coli and Staphylococcus aureus has been reported with inhibition percentages reaching up to 91.66% .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainInhibition Percentage (%)
This compoundE. coli88.46
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66
2-(Methylphenyl-imino)thiazolidin-4-oneE. coli81.8

Anti-inflammatory Activity

Thiazolidinone derivatives have also shown promising anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response . The anti-inflammatory effects are particularly beneficial in conditions like arthritis and other inflammatory diseases.

Case Studies

  • Anticancer Study : A recent study evaluated the effectiveness of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 25 µM for HT29 cells.
  • Antimicrobial Study : Another research focused on the antibacterial properties of this compound against common pathogens. The results showed significant inhibition against E. coli, comparable to standard antibiotics like ampicillin.

Properties

IUPAC Name

(5Z)-3-(4-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-12-5-7-14(8-6-12)21-19(22)17(27-20(21)26)11-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-11H,1-4H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYFTVZNZVORIT-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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